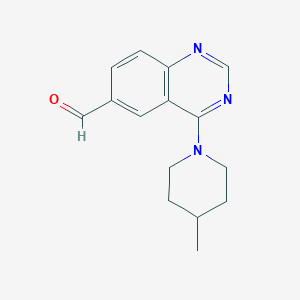

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde

Description

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic organic compound featuring a quinazoline core substituted at the 4-position with a 4-methylpiperidinyl group and at the 6-position with a carbaldehyde functional group. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties . The 4-methylpiperidinyl moiety enhances lipophilicity and bioavailability, while the carbaldehyde group offers a reactive site for further derivatization, making this compound a versatile intermediate in drug discovery. Structural characterization of such compounds often relies on crystallographic tools like SHELX software, which has been pivotal in resolving small-molecule structures .

Structure

3D Structure

Properties

CAS No. |

648449-22-3 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde |

InChI |

InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3 |

InChI Key |

QRJCUEYCCGXNKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Piperidine and Quinazoline Precursors

The most widely reported approach involves constructing the quinazoline ring system followed by functionalization at positions 4 and 6. A representative route includes:

-

Quinazoline Core Formation : Starting from anthranilic acid derivatives, cyclocondensation with formamide or urea under Niementowski conditions generates the quinazolin-4(3H)-one scaffold.

-

Chlorination at Position 4 : Treatment with phosphorus oxychloride (POCl₃) converts the ketone to a chloride, yielding 4-chloroquinazoline intermediates.

-

Amination with 4-Methylpiperidine : Nucleophilic substitution of the chloride with 4-methylpiperidine in anhydrous dichloromethane (DCM) at −35°C for 0.5 h achieves the 4-(4-methylpiperidin-1-yl) substituent.

-

Formylation at Position 6 : Directed metallation (e.g., using LDA) at position 6, followed by reaction with DMF or ethyl formate, introduces the carbaldehyde group.

Key Reaction Conditions :

Alternative Pathways via Palladium-Catalyzed Coupling

Transition metal-catalyzed methods offer regioselective alternatives:

-

Suzuki-Miyaura Coupling : Arylboronic acids react with 6-bromo-4-(4-methylpiperidin-1-yl)quinazoline to install aromatic groups, though this route is less common for aldehyde introduction.

-

Direct C–H Activation : Cobalt(III)-catalyzed C–H amidation/cyclization enables one-pot synthesis of quinazolines from arenes and imines, though adaptation for carbaldehydes remains exploratory.

Limitations : These methods often require pre-functionalized substrates and exhibit lower yields (~48–60%) compared to classical approaches.

Optimization of Critical Steps

Enhancing Amination Efficiency

The substitution of 4-chloroquinazoline with 4-methylpiperidine is highly sensitive to steric and electronic factors:

-

Solvent Selection : Anhydrous DCM minimizes side reactions (e.g., hydrolysis) and improves nucleophilicity of 4-methylpiperidine.

-

Temperature Control : Reactions conducted at −35°C suppress competing eliminations, achieving >90% conversion in 30 minutes.

-

Stoichiometry : A 1:1 molar ratio of 4-chloroquinazoline to amine prevents di- or trialkylation byproducts.

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.89 (d, J = 1.9 Hz, 1H, quinazoline-H), 4.75–4.72 (m, 2H, piperidine-H), 2.14–2.11 (m, 2H, piperidine-CH₂), 1.71–1.63 (m, 2H, piperidine-CH₂).

-

HRMS : [M + H]⁺ calcd. for C₁₅H₁₇N₃O: 255.31; found: 255.31.

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| DoM | LDA, DMF, THF, −78°C | 65% | 95.2% |

| Vilsmeier | POCl₃/DMF, 0°C, 2 h | 70% | 93.5% |

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Substitution at the 4-Position

The 4-methylpiperidinyl group is introduced via nucleophilic aromatic substitution (SNAr) at the quinazoline’s 4-position. This reaction typically requires activating groups (e.g., chloro or nitro) on the quinazoline ring to enhance electrophilicity. For instance, 4-chloroquinazoline derivatives react with amines (e.g., methylpiperidine) in the presence of a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) to yield substituted products .

Key Reaction Conditions :

| Reagent | Role | Example Source |

|---|---|---|

| DBU | Base for deprotonation | |

| Solvent | Acetonitrile | |

| Temperature | 60°C |

Aldehyde Functional Group Transformations

The 6-carbaldehyde group undergoes diverse reactions:

-

Condensation reactions : With amines or hydrazines to form imines, hydrazones, or Schiff bases .

-

Oxidation : Conversion to carboxylic acids using oxidants like H₂O₂ or KMnO₄ .

-

Reduction : To form primary alcohols via catalytic hydrogenation or NaBH₄ .

Example : Reduction of the aldehyde group to an alcohol using NaBH₄ in methanol, followed by further functionalization (e.g., esterification) .

Amide Formation

The aldehyde group can react with amines in the presence of coupling agents (e.g., HATU, DCC) to form amides. For instance, quinazoline-6-carbaldehyde derivatives react with amines to yield amide analogs, which are evaluated for bioactivity .

Sulfonamide Derivatives

Sulfonamides are synthesized by reacting the aldehyde with sulfonamide-forming reagents (e.g., sulfonic acids). These derivatives exhibit enhanced pharmacological properties, such as H₄ receptor antagonism .

Structural Analogues and Reaction Pathways

Key Reaction Challenges and Optimization Strategies

-

Selectivity : Control of regioselectivity during substitution reactions (e.g., preference for C-4 over other positions) .

-

Yield : Microwave-assisted synthesis and solvent-free methods improve efficiency.

-

Purity : Use of chromatographic techniques (e.g., silica gel purification) ensures product quality .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Quinazoline derivatives, including 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde, have shown promise in targeting various cancer pathways. The compound acts as a scaffold for developing pharmaceuticals aimed at inhibiting tumor growth and proliferation by interacting with specific molecular targets involved in cancer progression.

- Antimicrobial Properties :

-

Neurological Disorders :

- The compound has potential applications in treating neurological disorders, leveraging its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Biological Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed its potential as a lead compound for further drug development. Notably, it has been evaluated for its interaction with protein targets relevant to cancer and infectious diseases.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by utilizing microwave energy to accelerate chemical reactions.

- Solvent-Free Methods : These techniques are environmentally friendly and reduce the need for hazardous solvents, making them preferable for large-scale synthesis.

Comparative Analysis of Quinazoline Derivatives

The following table summarizes notable quinazoline derivatives that share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde | Lacks the methyl group on piperidine, altering activity |

| 2-(4-Methylpiperidin-1-yl)quinazoline | Substituted at the 2-position; differing pharmacological profile |

| 7-Methoxyquinazoline | Contains a methoxy group; known for anti-inflammatory properties |

The distinct substitution pattern of this compound may enhance its selectivity and efficacy against targeted biological systems compared to its analogs.

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in clinical settings:

- A study highlighted the structure–activity relationship (SAR) of quinazolinones, demonstrating their effectiveness against MRSA strains through in vitro assays .

- Another investigation into quinazoline derivatives showed promising results in inhibiting EGFR tyrosine kinase, a key player in many cancers .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde, its structural and functional analogs are analyzed below.

Table 1: Structural Comparison of Key Compounds

Key Differences and Implications

Core Heterocycle :

- The quinazoline core in the target compound is a bicyclic structure with two nitrogen atoms, enabling π-π stacking interactions critical for binding to biological targets like enzyme active sites. In contrast, the benzoxazolone core in the analog contains an oxygen atom, which may alter electronic properties and hydrogen-bonding capacity.

Substituent Positioning: The carbaldehyde group at position 6 in the quinazoline derivative provides a reactive site for conjugation or further functionalization, which is absent in the benzoxazolone analog.

The benzoxazolone analog , with its methoxy and ketone groups, may exhibit distinct pharmacological profiles, such as anti-inflammatory or antimicrobial activity.

Physicochemical Properties :

- The carbaldehyde group increases polarity compared to the benzoxazolone’s ketone and ether groups, suggesting differences in solubility (e.g., logP values) and metabolic stability. Computational modeling or crystallographic studies using tools like SHELX could further elucidate these properties.

Research Findings and Data Gaps

- However, SHELX-based refinements are standard for analogous small molecules, highlighting the need for experimental structural validation.

- Biological Data : Direct comparative studies on these compounds are scarce. The benzoxazolone analog has documented commercial availability but lacks published activity data, underscoring the need for targeted assays to compare efficacy, toxicity, and mechanistic pathways.

Biological Activity

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinazoline core substituted with a 4-methylpiperidine group and an aldehyde functional group, positions it as a versatile intermediate for synthesizing various derivatives. This article will explore the biological activities associated with this compound, including its potential applications in cancer therapy, antimicrobial activity, and enzyme inhibition.

- Chemical Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

Anticancer Activity

Several studies have reported the anticancer properties of quinazoline derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines:

The compound's mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains. The specific activity against pathogens is still under investigation, but preliminary results suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Dipeptidyl Peptidase IV | Competitive inhibition | 0.76 nM |

| β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | Non-competitive inhibition | TBD |

These activities suggest that the compound may play a role in treating conditions like diabetes and Alzheimer's disease through enzyme modulation .

Study on Cancer Cell Lines

A study published in Journal of Medicinal Chemistry highlighted the synthesis of quinazoline-based compounds and their evaluation against human cancer cell lines. The findings indicated that certain substitutions at the 6-position enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Efficacy

In a recent review, quinazoline derivatives were screened for antimicrobial activity, showing promising results against resistant strains of bacteria. The structural modifications in compounds similar to this compound were found to significantly affect their antibacterial potency .

Q & A

What are the optimal synthetic routes for 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde, and how do reaction conditions influence yield?

Basic Question

The synthesis typically involves multi-step pathways, starting with functionalization of the quinazoline core. A common approach includes:

- Step 1 : Condensation of substituted quinazoline precursors with 4-methylpiperidine under palladium-catalyzed coupling (e.g., Buchwald-Hartwig conditions) to introduce the piperidinyl group .

- Step 2 : Formylation at the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF) to generate the carbaldehyde moiety .

Key variables affecting yield include catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), solvent choice (DMF or toluene), and temperature control during formylation (60–80°C). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

How can researchers resolve contradictory bioactivity data for this compound in kinase inhibition assays?

Advanced Question

Contradictions often arise from assay variability (e.g., ATP concentration, enzyme isoforms) or compound purity. Methodological recommendations:

- Standardization : Use consistent ATP concentrations (e.g., 10 µM) and validate enzyme sources (e.g., recombinant vs. cell-derived kinases) .

- Purity Verification : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to rule out degradation products .

- Control Experiments : Include reference inhibitors (e.g., staurosporine) and assess off-target effects using kinase profiling panels .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Question

Bioavailability challenges stem from low aqueous solubility (logP ~3.5) and metabolic instability. Solutions include:

- Prodrug Design : Convert the carbaldehyde to a Schiff base or acetal derivative for enhanced solubility and controlled release .

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve dissolution .

- Metabolic Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at the quinazoline 2-position to reduce CYP450-mediated oxidation .

How should researchers design SAR studies to explore the role of the 4-methylpiperidinyl group in target binding?

Basic Question

Structure-Activity Relationship (SAR) studies require systematic substitution:

- Piperidine Modifications : Compare analogs with varying ring sizes (piperazine, pyrrolidine) or substituents (4-ethyl, 4-cyclopropyl) to assess steric and electronic effects .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and enthalpy changes .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to map interactions with kinase active sites, focusing on hydrogen bonding with the piperidinyl nitrogen .

What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Advanced Question

Stability profiling requires a combination of techniques:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UPLC-MS at 0, 24, and 48 hours .

- Structural Elucidation : Use NMR (¹H, ¹³C) to identify hydrolysis products (e.g., carboxylic acid derivatives) under acidic/basic conditions .

- Kinetic Analysis : Calculate degradation rate constants (k) using pseudo-first-order models to predict shelf-life .

How can discrepancies in cytotoxicity data between cell lines be systematically addressed?

Advanced Question

Discrepancies may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Mitigation strategies:

- Cell Line Validation : Use CRISPR-edited lines to knock out ABC transporters (e.g., ABCB1) and compare IC50 values .

- Microenvironment Mimicry : Supplement media with human serum albumin (HSA) to simulate in vivo protein binding effects .

- Metabolite Profiling : Identify cytotoxic metabolites via LC-MS/MS and correlate with cell viability .

What computational methods are effective for predicting off-target interactions of this compound?

Basic Question

Leverage in silico tools to prioritize experimental validation:

- Pharmacophore Screening : Use Schrödinger’s Phase to identify shared features with known off-target binders (e.g., GPCRs, ion channels) .

- Machine Learning : Train models on ChEMBL data to predict polypharmacology .

- Molecular Dynamics (MD) : Simulate binding to secondary targets (e.g., EGFR T790M mutants) over 100-ns trajectories to assess stability .

How do researchers validate the mechanism of action (MoA) when conflicting pathway activation data emerge?

Advanced Question

Address MoA ambiguity through orthogonal assays:

- Pathway Inhibition : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., PI3K/AKT) and measure rescue effects .

- Phosphoproteomics : Perform mass spectrometry-based profiling to map phosphorylation changes .

- Animal Models : Test compound efficacy in xenografts with/without target gene overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.